tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate
Description
Significance of Chiral Cyclohexyl Scaffolds in Asymmetric Synthesis
The cyclohexane (B81311) ring is a prevalent structural motif found in a vast array of natural products and pharmaceutically active compounds. When substituted, these rings can exist as multiple stereoisomers, each with a unique three-dimensional shape. In asymmetric synthesis, the goal is to selectively produce a single desired stereoisomer, as different isomers of a molecule can have dramatically different biological activities.
Strategic Importance of Formyl and Carbamate (B1207046) Functionalities in Synthetic Intermediates
The synthetic power of tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate lies in its bifunctional nature. The formyl group (an aldehyde) and the tert-butoxycarbonyl (Boc)-protected carbamate group offer distinct and complementary reactivity, allowing for a wide range of chemical modifications.
The Formyl Group: The aldehyde functionality is one of the most versatile groups in organic synthesis. It can participate in a multitude of carbon-carbon bond-forming reactions, including:
Wittig reactions: To form alkenes.
Grignard and organolithium additions: To create secondary alcohols.
Reductive amination: To introduce new amine-containing substituents.
Aldol (B89426) and related condensation reactions: To build more complex carbon skeletons.
This reactivity makes the formyl group a key handle for elaborating the molecular structure. researchgate.net
The Carbamate Group: The tert-butyl carbamate (Boc-carbamate) serves as a protecting group for the amine functionality. orgsyn.org Amines are nucleophilic and basic, and without protection, they could interfere with reactions intended for the aldehyde. The Boc group is ideal because it is stable under a wide variety of reaction conditions used to modify the aldehyde, yet it can be readily removed under acidic conditions to reveal the free amine for subsequent reactions. This orthogonal reactivity is a cornerstone of modern multi-step synthesis. Carbamate groups themselves are significant structural motifs in many therapeutic agents, valued for their chemical stability and ability to mimic peptide bonds. nih.gov
Overview of Stereoselective Synthesis Challenges and Achievements for Complex Chiral Structures
The creation of specific stereoisomers of substituted cyclohexanes, like the (1S,3S) configuration of the target compound, is a formidable challenge in organic synthesis. For a 1,3-disubstituted cyclohexane, four possible stereoisomers exist: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) isomers are a pair of enantiomers (non-superimposable mirror images), as are the (1R,3S) and (1S,3R) isomers. The cis isomers, (1R,3S) and (1S,3R), are diastereomers of the trans isomers, (1R,3R) and (1S,3S). idc-online.comlibretexts.org
Achieving high stereoselectivity requires sophisticated synthetic strategies. Key achievements and methods in this area include:
Chiral Pool Synthesis: Starting from naturally occurring chiral molecules that already contain the desired stereochemistry.
Asymmetric Catalysis: Using chiral catalysts to guide a reaction towards the formation of one specific enantiomer. This has been a major area of advancement, with organocatalysis and transition-metal catalysis providing powerful tools. rsc.orgnih.gov
Substrate Control: Employing existing stereocenters within the molecule to direct the formation of new stereocenters.
Resolution: Separating a racemic mixture of enantiomers, often through the use of a chiral resolving agent.
The successful synthesis of enantiopure this compound is a testament to the advances in asymmetric synthesis, providing chemists with a reliable building block for constructing stereochemically complex and biologically important molecules. researchgate.net
Compound Data
Below are the physical and chemical properties for the related compound rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate.
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol nih.gov |
| IUPAC Name | tert-butyl N-(3-formylcyclobutyl)carbamate nih.gov |
| CAS Number | 171549-92-1 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZOJUONOHDPHP-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Stereocontrolled Synthesis of Tert Butyl N 1s,3s 3 Formylcyclohexyl Carbamate and Its Analogs
Enantioselective and Diastereoselective Synthesis Strategies
The construction of the chiral cyclohexane (B81311) core of tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate necessitates precise control over two stereocenters. Various strategies have been developed to address this, broadly categorized into catalytic asymmetric methods and substrate-controlled methods using chiral auxiliaries or starting materials.
Asymmetric Catalysis in Cyclohexane Core Construction
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product, is a highly efficient and atom-economical approach. This can be further divided into metal-catalyzed, organocatalytic, and biocatalytic methods.
Metal-catalyzed asymmetric hydrogenation is a powerful tool for the stereoselective reduction of prochiral olefins, ketones, and imines. nih.gov For the synthesis of chiral cyclohexanes, this can involve the hydrogenation of a suitably substituted cyclohexene (B86901) or benzene (B151609) derivative. For instance, rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are widely used for their high efficiency and enantioselectivity. chemsrc.com In the context of 1,3-disubstituted cyclohexanes, the stereochemical outcome can be directed by existing functional groups on the ring, which can coordinate to the metal center. acs.org While a direct asymmetric hydrogenation to form the target molecule is not extensively documented, the hydrogenation of a precursor like a 3-(tert-butoxycarbonylamino)cyclohex-1-enecarbaldehyde could be a viable route. The choice of catalyst and reaction conditions would be crucial to control both the facial selectivity of the hydrogenation and the subsequent reduction of the aldehyde if desired.
Conjugate addition reactions catalyzed by metal complexes, particularly copper, are also instrumental in setting stereocenters on a cyclohexane ring. The addition of organometallic reagents to cyclohexenones in the presence of a chiral ligand can establish a new stereocenter with high enantioselectivity. Subsequent functional group manipulations can then lead to the desired 1,3-substitution pattern.
| Catalyst System | Substrate Type | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| [Rh(COD)Cl]₂ / Chiral Phosphine | Substituted Cyclohexene | Chiral Cyclohexane | Varies | Up to >99% |
| Ru(OAc)₂ / Chiral Ligand | β-Ketoester | Chiral β-Hydroxyester | >95:5 | Up to 99% |
| CuBr·SMe₂ / Chiral Ligand | Cyclohexenone | Chiral Cyclohexanone (B45756) | N/A | Up to >98% |
Table 1: Representative Metal-Catalyzed Asymmetric Reactions for Cyclohexane Functionalization
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal catalysis. uni-giessen.de For the construction of chiral cyclohexanes, organocatalytic Diels-Alder and Michael addition reactions are particularly prominent. mdpi.comnih.govrsc.org
The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings. researchgate.net The use of chiral secondary amines, such as proline derivatives, as catalysts for the reaction between a diene and an α,β-unsaturated aldehyde or ketone can produce highly enantioenriched cyclohexene products. stackexchange.com These products can then be further functionalized to yield the desired 1,3-disubstituted pattern. For instance, a Diels-Alder reaction could be envisioned to construct a cyclohexene ring with substituents that can be later converted into the formyl and Boc-amino groups with the correct cis relationship. vulcanchem.com
Organocatalytic Michael additions are also highly effective for creating stereocenters. The conjugate addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a chiral amine or thiourea (B124793) derivative, can proceed with excellent enantioselectivity. nih.gov Cascade reactions, where a Michael addition is followed by an intramolecular aldol (B89426) or other cyclization, can rapidly build the complexity of the cyclohexane ring with multiple stereocenters controlled in a single operation.
| Organocatalyst | Reaction Type | Substrates | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Chiral Proline Derivative | Diels-Alder | Diene + Enal/Enone | Chiral Cyclohexene | >95:5 (endo/exo) | Up to 99% |
| Chiral Squaramide | Michael Addition | 1,3-Dicarbonyl + Nitroalkene | Chiral Cyclohexane | >20:1 | Up to 99% |
| Chiral Diarylprolinol Ether | Michael/Aldol Cascade | Enal + Nitroalkene | Highly substituted Cyclohexane | >19:1 | Up to 99% |
Table 2: Examples of Organocatalytic Reactions for Chiral Cyclohexane Synthesis
Enzymes are highly efficient and selective catalysts that operate under mild conditions. nih.gov Their application in the synthesis of chiral molecules, including cyclohexane derivatives, is a rapidly growing field. researchgate.net Key biocatalytic strategies include kinetic resolutions of racemates and the desymmetrization of prochiral substrates.
A particularly relevant approach for the synthesis of precursors to this compound is the enzymatic desymmetrization of a meso diester. For example, the enzymatic hydrolysis of cis-cyclohexane-1,3-dicarboxylic acid diester using a lipase, such as Lipase AY-30, can selectively hydrolyze one of the ester groups to provide a chiral monoester in high enantiomeric excess. researchgate.net This chiral monoester can then be converted to the target molecule through a series of chemical transformations, including a Curtius-type rearrangement to introduce the Boc-protected amine group, followed by reduction of the remaining carboxylic acid to the aldehyde. researchgate.net
Ketoreductases (KREDs) and other oxidoreductases are also valuable for the asymmetric reduction of cyclic ketones to chiral alcohols, which are versatile intermediates. nih.gov
| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (e.e.) |
| Lipase AY-30 | Hydrolytic Desymmetrization | cis-1,3-Cyclohexanedicarboxylic acid diester | Chiral monoester | >94% |
| Pig Liver Esterase (PLE) | Desymmetrization | Prochiral diester | Chiral monoester | >95% |
| Ketoreductase (KRED) | Asymmetric Reduction | Cyclic ketone | Chiral alcohol | Up to >99% |
| ω-Transaminase | Reductive Amination | Cyclic ketone | Chiral amine | Up to >99% |
Table 3: Biocatalytic Methods for the Synthesis of Chiral Cyclohexane Precursors researchgate.netwiley.com
Chiral Auxiliary-Mediated Methodologies for Stereodirection
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered. This is a robust and predictable method for asymmetric synthesis.
Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. escholarship.org For the synthesis of a 1,3-disubstituted cyclohexane, a chiral auxiliary could be attached to a precursor molecule to direct a conjugate addition or an alkylation reaction on a cyclohexane ring. For example, an α,β-unsaturated amide derived from a chiral auxiliary could undergo a diastereoselective Michael addition to establish one stereocenter. Subsequent cyclization and functional group manipulation, followed by removal of the auxiliary, would yield the chiral cyclohexane core. While effective, this method is stoichiometric in the chiral source and requires additional steps for attachment and removal of the auxiliary.
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (d.e.) |
| Evans' Oxazolidinone | Aldol Reaction | N-Acyl oxazolidinone + Aldehyde | Up to >99% |
| Pseudoephedrine | Alkylation | Pseudoephedrine amide enolate + Alkyl halide | Up to >98% |
| (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) | α-Alkylation | SAMP hydrazone + Alkyl halide | Up to >95% |
Table 4: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
Chiral Pool Based Synthetic Routes to Chiral Cyclohexyl Systems
The chiral pool refers to the collection of abundant, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral molecules. nih.gov Terpenes, such as limonene (B3431351) and carvone, are particularly attractive starting materials for the synthesis of chiral cyclohexanes due to their inherent chirality and functional group handles. escholarship.orgelsevierpure.com
For example, (+)-limonene, with its defined stereocenter and cyclohexene ring, can be a starting point for the synthesis of 1,3-disubstituted cyclohexanes. Through a series of stereocontrolled reactions, such as epoxidation, ring-opening, and functional group interconversions, the existing chirality of limonene can be used to direct the formation of new stereocenters, ultimately leading to the desired target molecule. Similarly, carvone, with its cyclohexenone core, provides a versatile scaffold for introducing substituents via conjugate additions and other transformations. The challenge in this approach lies in designing a synthetic sequence that efficiently transforms the natural product into the target structure while retaining or leveraging the initial chirality.
| Chiral Pool Source | Key Transformations | Target Motif |
| (+)-Limonene | Epoxidation, Ring-opening, Oxidation | Chiral substituted cyclohexanes |
| (R)-Carvone | Conjugate addition, Reduction, Ozonolysis | Functionalized chiral cyclohexanes |
| (-)-Menthol | Oxidation, Rearrangement | Chiral menthane derivatives |
| cis-Cyclohexadiene diols | Dihydroxylation, Epoxidation, Aziridination | Polyoxygenated cyclohexanes |
Table 5: Examples of Chiral Pool Starting Materials for Cyclohexane Synthesis elsevierpure.com
Dynamic Kinetic Resolution and Crystallization-Induced Dynamic Resolution Protocols
Dynamic kinetic resolution (DKR) is a powerful technique for the asymmetric synthesis of chiral compounds. princeton.edu Unlike traditional kinetic resolution, which has a maximum theoretical yield of 50% for the desired enantiomer, DKR can theoretically convert 100% of a racemic starting material into a single, desired enantiomer. princeton.edu This is achieved by combining a kinetic resolution step with an in situ racemization of the slower-reacting enantiomer. princeton.edu For DKR to be efficient, the rate of racemization should be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu
Crystallization-induced dynamic resolution (CIDR) is a variation of DKR where the resolution is driven by the crystallization of one diastereomer from a solution in which the diastereomers are equilibrating. acs.orgnih.gov This process can be highly efficient, as the removal of one diastereomer from the equilibrium by crystallization shifts the equilibrium towards the formation of that diastereomer. acs.orgnih.gov The development of a successful CIDR process often involves the screening of various resolving agents and racemization conditions to find the optimal combination. acs.org For example, in the synthesis of a chiral diarylmethylamine, formaldehyde (B43269) was identified as an effective racemization agent. acs.org
These principles can be applied to the synthesis of chiral aldehydes and their derivatives. For instance, a dynamic kinetic resolution of chiral 4-pentenals has been reported using a combination of a primary amine for racemization (via enamine formation and hydrolysis) and a cationic Rh-catalyst for hydroacylation to generate cyclopentanones with high enantioselectivity. nih.gov Similarly, N-heterocyclic carbene (NHC)-catalyzed reactions have been employed for the dynamic kinetic resolution of racemic aldehyde cyclophanes, yielding products with high enantioselectivities. researchgate.net
Convergent and Linear Multistep Synthesis Pathways
The construction of a complex molecule like this compound often involves a multistep synthesis. This can be approached in a linear fashion, where the molecule is built step-by-step, or through a convergent approach, where different fragments of the molecule are synthesized separately and then combined.
The cyclohexane ring is a common motif in biologically active compounds. nih.gov Establishing the desired stereochemistry on this ring is a critical step in the synthesis of this compound. While methods for synthesizing thermodynamically favored disubstituted cyclohexanes are well-established, accessing their less stable stereoisomers often requires kinetically controlled reactions. nih.gov
One strategy for achieving kinetic stereocontrol in the synthesis of disubstituted cyclohexanes involves the use of chain-walking catalysis starting from readily available substituted methylenecyclohexanes. nih.gov The introduction of a sterically demanding group, such as a boron ester, can guide the stereochemical outcome of subsequent transformations. nih.gov
The formyl group (an aldehyde) is a key functional group in the target molecule. Its introduction must be carefully controlled to maintain the desired stereochemistry. One common method for generating aldehydes is through the oxidation of primary alcohols. However, other strategies can be employed, especially when direct oxidation is not feasible or is incompatible with other functional groups in the molecule.
For example, formyl anion equivalents can be used to introduce the aldehyde functionality. These are reagents that behave as if they were a formyl anion (CHO⁻), allowing for nucleophilic attack to form a carbon-carbon bond. After the reaction, the formyl group is unmasked.
The final key structural feature is the amino group, which must be installed with the correct stereochemistry and is often protected during the synthesis to prevent unwanted side reactions. Common protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
The choice of protecting group depends on the specific reaction conditions that will be used in subsequent steps of the synthesis. The Boc group, for instance, is stable to many reaction conditions but can be easily removed with acid. Enzymatic kinetic resolution has been successfully used to resolve racemic intermediates containing a Boc-protected amino group, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, using lipases to achieve high enantioselectivity. mdpi.comresearchgate.net
Process Optimization for Enhanced Stereoselectivity and Yield
To make a synthetic route viable for large-scale production, it is essential to optimize the reaction conditions to maximize the yield and stereoselectivity of each step.
In many of the stereoselective reactions discussed, a chiral catalyst is used to control the stereochemical outcome. The performance of these catalysts is highly dependent on the structure of the ligands that are coordinated to the metal center. Therefore, a significant amount of research is focused on the design and screening of new ligands to improve the efficiency of asymmetric transformations.
For example, in the asymmetric transfer hydrogenation of imines to produce chiral amines, chiral Rhodium catalysts with various ligands are screened to find the optimal catalyst that gives high diastereoselectivity and enantioselectivity. nih.gov High-throughput screening methods can be employed to rapidly evaluate a large number of catalysts and reaction conditions, accelerating the optimization process. acs.org
Below is a table summarizing the key synthetic strategies discussed:
| Synthetic Challenge | Methodology | Key Features | Example Application |
| Achieving high enantiopurity | Dynamic Kinetic Resolution (DKR) | Can theoretically achieve 100% yield of a single enantiomer by combining resolution with in-situ racemization. princeton.edu | Asymmetric synthesis of chiral aldehydes and amines. nih.govresearchgate.net |
| Separating diastereomers | Crystallization-Induced Dynamic Resolution (CIDR) | Resolution is driven by the crystallization of one diastereomer from an equilibrating mixture. acs.orgnih.gov | Preparation of a chiral diarylmethylamine. acs.org |
| Controlling cyclohexane stereochemistry | Kinetically controlled reactions | Allows for the synthesis of less thermodynamically stable stereoisomers. nih.gov | Modular synthesis of disubstituted cyclohexanes. nih.gov |
| Protecting the amino group | Use of protecting groups (Boc, Cbz, Fmoc) | Prevents unwanted side reactions of the amine functionality during synthesis. | Enzymatic kinetic resolution of Boc-protected amino alcohols. mdpi.comresearchgate.net |
| Optimizing catalytic reactions | Ligand design and catalyst screening | Fine-tunes the catalyst to maximize stereoselectivity and yield. acs.orgnih.gov | Asymmetric transfer hydrogenation using chiral Rh catalysts. nih.gov |
Solvent and Temperature Effects on Diastereomeric and Enantiomeric Ratios
The stereochemical outcome of synthetic reactions, particularly those establishing new chiral centers, is profoundly influenced by reaction parameters such as solvent and temperature. In the stereocontrolled synthesis of this compound, these factors play a critical role in determining the diastereomeric and enantiomeric ratios of the product. The selection of an appropriate solvent can modulate the energy of transition states, while temperature affects the kinetic resolution of competing reaction pathways.
Solvent polarity, viscosity, and coordinating ability can influence the conformation of both the substrate and the catalyst, as well as the solubility of reagents and intermediates. In asymmetric syntheses, less polar solvents have been observed to enhance stereoselectivity. nih.gov This is often attributed to the favoring of more organized, compact transition states that maximize stereochemical communication. For instance, in related amidoglycosylation reactions of glucal 3-carbamates, a modest trend toward higher α-anomeric selectivity was observed in less polar solvents. nih.gov This principle suggests that for the synthesis of the (1S,3S) isomer, non-polar solvents might favor the desired stereochemical pathway by stabilizing the transition state leading to the cis product over the trans alternative.
Temperature is another critical variable. According to the Eyring equation, lower reaction temperatures generally lead to a greater difference in the free energy of activation (ΔΔG‡) between diastereomeric transition states, resulting in higher stereoselectivity. By reducing the available thermal energy, the reaction is more likely to proceed through the lowest energy transition state, thus amplifying the selectivity dictated by the chiral catalyst or substrate. Therefore, conducting the synthesis at sub-ambient temperatures is a common strategy to maximize the diastereomeric excess (d.e.) and enantiomeric excess (e.e.).
The interplay between solvent and temperature is crucial. A solvent that promotes a highly ordered transition state will likely show a more pronounced temperature effect on selectivity. The optimal conditions are typically determined empirically for a specific synthetic route.
Table 1: Conceptual Effects of Solvent and Temperature on Stereoselectivity
| Parameter | Condition | Expected Effect on Stereoselectivity | Rationale |
| Solvent Polarity | Decreasing Polarity (e.g., Toluene vs. THF vs. Acetonitrile) | Increase | Less polar solvents may better stabilize a more ordered, compact transition state, enhancing stereo-differentiation. nih.gov |
| Temperature | Decreasing Temperature (e.g., 25°C to -78°C) | Increase | Lower thermal energy increases the energy difference between competing diastereomeric transition states, favoring the lower-energy pathway. |
Isolation and Purification Techniques for High Stereopurity
Achieving high stereopurity for this compound is essential for its intended applications, necessitating advanced isolation and purification techniques. Following a stereocontrolled synthesis, the crude product mixture often contains residual starting materials, achiral impurities, and undesired stereoisomers. The removal of these impurities, especially diastereomers and enantiomers, requires specialized methods. neopharmlabs.comrotachrom.com
Chromatographic Methods: Chromatography is the most powerful and widely used technique for separating stereoisomers. rotachrom.com
High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC is a cornerstone for obtaining enantiomerically pure compounds. rotachrom.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are common for separating carbamate-containing molecules. nih.gov
Supercritical Fluid Chromatography (SFC): SFC has emerged as a cost-effective and efficient alternative to HPLC for chiral separations. rotachrom.comnih.gov It uses supercritical CO2 as the primary mobile phase, which reduces solvent consumption and allows for faster separations. rotachrom.comnih.gov The solubility of the analyte in the mobile phase is a critical factor for successful scale-up. nih.gov
Crystallization Techniques: Crystallization is an effective method for purifying compounds to a high degree of chemical and stereochemical purity. neopharmlabs.com
Preferential Crystallization: If the product forms a conglomerate (a mechanical mixture of enantiomerically pure crystals), one enantiomer can be selectively crystallized by seeding a supersaturated solution of the racemate with pure crystals of the desired isomer.
Diastereomeric Crystallization: The target enantiomer can be reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can often be separated by conventional crystallization. Afterward, the resolving agent is cleaved to yield the pure enantiomer.
Solvent-Induced Crystallization: In some cases, careful selection of solvents can lead to the direct crystallization of the desired stereoisomer from the reaction mixture, leaving impurities and other isomers in the solution. mdpi.com
The choice of purification method depends on the scale of the synthesis, the physical properties of the stereoisomers, and the required level of purity. nih.gov Often, a combination of techniques, such as column chromatography followed by recrystallization, is employed to achieve the highest stereopurity.
Table 2: Summary of Purification Techniques for Chiral Compounds
| Technique | Principle | Advantages | Common Applications |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. rotachrom.com | High resolution and versatility for a wide range of compounds. rotachrom.com | Analytical and preparative scale separation of enantiomers. |
| Chiral SFC | Similar to HPLC but uses a supercritical fluid as the mobile phase. nih.gov | Faster, lower solvent consumption, cost-effective for large scale. rotachrom.com | Industrial scale purification of chiral pharmaceuticals. nih.govnih.gov |
| Crystallization | Separation based on differences in crystal lattice formation and solubility. neopharmlabs.com | Cost-effective, scalable, can yield very high purity products. | Purification of stable, crystalline solids. mdpi.com |
Synthetic Approaches to Other Chiral Formylcyclohexyl Carbamate (B1207046) Isomers and Derivatives
The synthesis of other chiral isomers and derivatives of formylcyclohexyl carbamate, such as the (1R,3R), (1S,3R), and (1R,3S) isomers, is crucial for structure-activity relationship (SAR) studies and the development of related compounds. The synthetic strategies often rely on accessing different chiral precursors or employing alternative stereocontrolling methods.
Synthesis of Enantiomers (e.g., (1R,3R)-isomer): The synthesis of the (1R,3R) enantiomer of tert-butyl N-(3-formylcyclohexyl)carbamate can typically be achieved by mirroring the synthesis of the (1S,3S) isomer. This involves using the opposite enantiomer of the chiral catalyst or starting material that dictates the stereochemical outcome. For instance, if an asymmetric hydrogenation or a chiral amine-catalyzed reaction is used, employing the enantiomeric catalyst would lead to the formation of the (1R,3R) product.
Synthesis of Diastereomers (e.g., (1S,3R)- and (1R,3S)-isomers): The preparation of the trans-diastereomers, tert-butyl N-[(1S,3R)-3-formylcyclohexyl]carbamate and its (1R,3S) enantiomer, requires synthetic routes that favor the formation of a 1,3-trans substitution pattern on the cyclohexane ring. This can be accomplished through several approaches:
Stereoselective Reduction: Starting from a prochiral cyclohexanone precursor, a diastereoselective reduction can install the desired trans relationship between the amine and formyl precursor groups. The choice of reducing agent and protecting groups on the substrate is critical to control the stereochemistry.
Nucleophilic Substitution (S N 2): A reaction involving an S N 2 displacement on a cyclohexane ring can proceed with an inversion of configuration. For example, a nucleophilic attack by an amine or its equivalent on a substrate with a suitable leaving group at a chiral center can establish the trans stereochemistry.
Mitsunobu Reaction: The Mitsunobu reaction allows for the inversion of a stereocenter, typically a secondary alcohol. By converting a cis-alcohol precursor to the corresponding trans-amine derivative, one can access the trans diastereomeric series.
Synthesis of Derivatives: The synthesis of derivatives often involves modifying the functional groups of the parent molecule. For example, the formyl group can be reduced to a hydroxymethyl group to yield compounds like tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate. nih.gov Alternatively, the carbamate can be synthesized from a diamine precursor, such as tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate, by reacting it with an appropriate chloroformate or isocyanate. cenmed.comorientjchem.org The synthesis of carbamates can also be achieved through methods like carbonate aminolysis. d-nb.infoabo.fi These synthetic transformations allow for the exploration of a wide range of structurally related molecules.
In Depth Stereochemical Analysis and Conformational Investigations
Determination of Absolute and Relative Configuration
The designation (1S,3S) defines the absolute configuration at the two stereogenic centers of the cyclohexane (B81311) ring. The "S" configuration at C-1, bearing the tert-butoxycarbonylamino (Boc-amino) group, and at C-3, bearing the formyl group, indicates a specific spatial arrangement of the substituents relative to the ring. The cis relationship between these two groups means they are on the same side of the cyclohexane ring plane. spcmc.ac.inidc-online.com
Advanced spectroscopic and crystallographic techniques are the gold standard for the unambiguous determination of such stereochemical features.
X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive evidence for the absolute and relative configuration of the molecule. This technique would not only confirm the (1S,3S) configuration but also reveal the preferred conformation in the solid state, including bond lengths, bond angles, and torsional angles. However, publicly available crystal structure data for this specific compound is currently limited.
Advanced Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons. For tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate, NOE signals between the protons on C-1 and C-3 would confirm their cis relationship.
Chiroptical Properties: Techniques like optical rotation and circular dichroism (CD) are highly sensitive to the chiral nature of a molecule. The specific rotation of a purified sample of the (1S,3S)-enantiomer would be a key identifying characteristic. CD spectroscopy could provide further insights into the conformational preferences of the molecule in solution.
Conformational Dynamics of the Cyclohexane Ring in Solution and Solid State
The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. For a cis-1,3-disubstituted cyclohexane like this compound, a conformational equilibrium exists between two chair forms: a diequatorial (e,e) and a diaxial (a,a) conformer. libretexts.orglibretexts.orgfiveable.melibretexts.org
The relative stability of these conformers is dictated by steric interactions. In the diaxial conformer, significant 1,3-diaxial interactions occur between the axial substituents and the axial hydrogens on the same side of the ring, leading to steric strain. quimicaorganica.org Consequently, the diequatorial conformer is generally the more stable and, therefore, the more populated conformation at equilibrium. libretexts.orglumenlearning.com
Table 1: Conformational Equilibrium of this compound
| Conformer | Substituent Positions | Key Steric Interactions | Relative Stability |
| Diequatorial (e,e) | Boc-amino: equatorial, Formyl: equatorial | Gauche interactions with the ring carbons | More stable |
| Diaxial (a,a) | Boc-amino: axial, Formyl: axial | 1,3-diaxial interactions | Less stable |
Solution State Analysis: In solution, the cyclohexane ring undergoes rapid ring-flipping between the two chair conformations. The position of this equilibrium can be investigated using variable-temperature NMR spectroscopy. By analyzing the coupling constants of the ring protons, particularly the vicinal coupling constants (³JHH), information about the dihedral angles and thus the predominant conformation can be deduced. For a diequatorial conformer, the protons attached to the carbons bearing the substituents would be axial, leading to large trans-diaxial coupling constants with neighboring axial protons.
Solid State Analysis: As previously mentioned, X-ray crystallography would reveal the conformation adopted by the molecule in the solid state. It is highly probable that in the crystalline form, the molecule would exist in the lower-energy diequatorial conformation to maximize packing efficiency and minimize intermolecular steric clashes.
Stereoisomeric Purity and Stability Assessment
Ensuring the stereoisomeric purity of a chiral compound is critical, particularly in pharmaceutical applications. Advanced analytical techniques are employed to separate and quantify the desired stereoisomer from any potential contaminants, such as its enantiomer or diastereomers.
Advanced Chiral Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Chiral gas chromatography (GC) and supercritical fluid chromatography (SFC) can also be employed for the enantiomeric purity assessment of volatile or suitable derivatives. researchgate.netup.ptnih.govmdpi.com
NMR Techniques: The use of chiral solvating agents or chiral derivatizing agents in conjunction with NMR spectroscopy can be used to determine enantiomeric purity. These agents interact with the enantiomers to form diastereomeric species that are distinguishable in the NMR spectrum, allowing for their quantification.
The stereochemical stability of this compound is generally high under standard conditions. The covalent bonds that define the stereocenters are not readily cleaved. However, the formyl group could be susceptible to epimerization under basic conditions via the formation of an enolate. The stability of the Boc-protecting group is sensitive to acidic conditions.
Influence of Substituent Orientation on Stereochemical Outcomes in Subsequent Reactions
The conformational preference of the formyl and Boc-amino groups in the diequatorial orientation has a profound impact on the stereochemical course of subsequent reactions. The accessibility of the reactive formyl group is dictated by its equatorial position.
Nucleophilic Addition to the Formyl Group: Nucleophilic attack on the carbonyl carbon of the equatorial formyl group will preferentially occur from the less sterically hindered face. The bulky Boc-amino group at the 1-position will influence the trajectory of the incoming nucleophile, potentially leading to high diastereoselectivity in the formation of a new stereocenter at the former carbonyl carbon. The axial face of the cyclohexane ring is generally more sterically encumbered, directing attack from the equatorial face.
Reactions involving the Boc-amino Group: The equatorial orientation of the Boc-amino group makes it readily accessible for reactions such as deprotection or further functionalization.
Reactivity and Strategic Chemical Transformations of Tert Butyl N 1s,3s 3 Formylcyclohexyl Carbamate
Chemoselective Reactions of the Aldehyde Moiety
The aldehyde group in tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate is a primary site for a variety of chemical modifications. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles, and the adjacent hydrogen atom allows for both oxidation and reduction. The presence of the N-Boc-protected amino group on the cyclohexane (B81311) ring can influence the stereochemical outcome of these reactions.
Asymmetric Nucleophilic Additions to the Formyl Group
The addition of nucleophiles to the formyl group of this compound can lead to the formation of a new stereocenter. The stereochemical course of such additions is influenced by the existing chirality of the cyclohexane ring, particularly the stereocenter at the carbon bearing the N-Boc group. The diastereoselectivity of these reactions can often be predicted using established stereochemical models such as the Felkin-Anh and Cram chelation models. libretexts.orguwindsor.ca
In the absence of a strongly chelating metal, the reaction is likely to proceed via a Felkin-Anh model. libretexts.orguwindsor.ca In this model, the largest substituent on the adjacent chiral carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. For this compound, the cyclohexane ring provides a rigid framework, and the N-Boc protected amino group is a significant steric contributor. The nucleophile would be expected to attack from the less hindered face of the aldehyde.
However, the carbamate (B1207046) functionality of the N-Boc group can act as a chelating group in the presence of certain Lewis acids or organometallic reagents containing metals like magnesium, zinc, or titanium. ucla.edunih.gov This chelation can lock the conformation of the molecule, leading to a reversal of diastereoselectivity, favoring the "Cram-chelate" product. libretexts.orgnih.gov The outcome is highly dependent on the nature of the nucleophile, the solvent, and the specific Lewis acid used. ucla.edu For instance, the addition of organocuprates to N-carbamoyl aminoaldehydes has been shown to proceed with high diastereoselectivity through a chelation-controlled pathway. ucla.edu
| Reaction Type | Key Factors Influencing Diastereoselectivity | Predicted Outcome |
|---|---|---|
| Non-Chelating Conditions (e.g., Grignard reagents in non-coordinating solvents) | Steric hindrance, Felkin-Anh model | Attack from the less hindered face, leading to the Felkin-Anh product. |
| Chelating Conditions (e.g., organozinc or organotitanium reagents, or Grignard with chelating Lewis acids like MgBr₂) | Chelation between the carbamate oxygen and the aldehyde oxygen with the metal center. | Conformation is locked, leading to attack from the opposite face, favoring the Cram-chelate product. nih.gov |
Selective Oxidation and Reduction Pathways
The aldehyde functionality can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the N-Boc protecting group under appropriate conditions.
Oxidation: The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) buffered with a mild acid, is a highly effective method for converting aldehydes to carboxylic acids in the presence of sensitive functional groups. nih.gov This method is known to be tolerant of N-Boc protecting groups, making it an ideal choice for the oxidation of this compound to the corresponding carboxylic acid. nih.gov
Reduction: The reduction of the aldehyde to a primary alcohol can be readily achieved using mild hydride reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation and is compatible with the N-Boc group. uvic.cagold-chemistry.org The reaction is typically carried out in alcoholic solvents like methanol or ethanol at low temperatures to ensure high chemoselectivity. For complete deoxygenation of the formyl group to a methyl group, the Wolff-Kishner reduction offers a viable pathway. nih.govresearchgate.netresearchgate.netnih.gov This reaction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. nih.govresearchgate.netresearchgate.netnih.gov The N-Boc group is generally stable under these basic conditions.
| Transformation | Reagent | Product | Key Considerations |
|---|---|---|---|
| Oxidation | Sodium chlorite (NaClO₂), mild acid | Carboxylic acid | Tolerant of the N-Boc group. nih.gov |
| Reduction to Alcohol | Sodium borohydride (NaBH₄) | Primary alcohol | Mild conditions, compatible with N-Boc. gold-chemistry.org |
| Deoxygenation to Methyl | Hydrazine (N₂H₄), strong base (e.g., KOH) | Methyl group | Harsh conditions (high temperature), but N-Boc is generally stable. nih.govresearchgate.net |
Formation of Imines, Oximes, and Hydrazones for Further Derivatization
The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form imines, oximes, and hydrazones. These reactions are typically reversible and are often catalyzed by mild acid. uvic.cagold-chemistry.org
Imines (Schiff Bases): Reaction with primary amines yields imines. The formation of the C=N double bond provides a new functional handle for further transformations, such as reduction to secondary amines or addition of nucleophiles. uvic.cagold-chemistry.org
Oximes: Condensation with hydroxylamine produces oximes. researchgate.net Oximes are versatile intermediates that can be reduced to amines or rearranged to amides (the Beckmann rearrangement).
Hydrazones: Reaction with hydrazine or its derivatives (e.g., N,N-dimethylhydrazine) affords hydrazones. researchgate.netyoutube.com Hydrazones are key intermediates in reactions like the Wolff-Kishner reduction and can also be used in the synthesis of various heterocyclic compounds. researchgate.net
These derivatizations allow for the introduction of diverse functionalities and are crucial steps in many synthetic pathways. The reactions are generally chemoselective for the aldehyde in the presence of the N-Boc protected amine.
Transformations Involving the N-Boc Carbamate Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its susceptibility to cleavage under specific acidic conditions.
Orthogonal Deprotection Strategies and Mechanisms
The N-Boc group is valued for its orthogonality to many other protecting groups, meaning it can be selectively removed without affecting them. The most common method for Boc deprotection is treatment with strong acids. nih.gov
The mechanism of acid-catalyzed deprotection involves the following steps:
Protonation of the carbonyl oxygen of the carbamate.
Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.
The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.
Under the acidic conditions, the resulting amine is protonated to form an ammonium salt.
Commonly used acids for this purpose include trifluoroacetic acid (TFA), often in a mixture with dichloromethane (DCM), or hydrogen chloride (HCl) in a solvent like dioxane or ethyl acetate. The choice of acid and solvent can be critical, especially when other acid-sensitive functional groups are present in the molecule. While the aldehyde group is generally stable to these conditions, prolonged exposure or very harsh acidic conditions could potentially lead to side reactions. Thermal deprotection methods have also been developed, which can be advantageous in certain contexts.
| Deprotection Reagent | Typical Conditions | Mechanism Highlights | Considerations |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | TFA in CH₂Cl₂, often at room temperature. | Formation of a stable tert-butyl cation and subsequent decarboxylation of the carbamic acid. | Effective and common, but TFA is corrosive. Can be slow for some substrates. |
| Hydrogen Chloride (HCl) | HCl in dioxane, ethyl acetate, or methanol. | Similar to TFA, proceeds through a protonated carbamate intermediate. | Often provides the amine as the hydrochloride salt. Can be milder than TFA for some applications. |
| Thermal Deprotection | Heating in a suitable solvent (e.g., dioxane/water) in a microwave or under continuous flow. | Thermolytic cleavage of the C-O bond. | Avoids the use of strong acids, useful for acid-sensitive substrates. |
Reactivity of the Carbamate Nitrogen in Coupling Reactions (e.g., urea formation)
While the primary role of the N-Boc group is protection, the carbamate itself can be a reactive handle for the synthesis of other functional groups, notably ureas. The conversion of an N-Boc protected amine to a urea typically proceeds through an isocyanate intermediate. libretexts.orguwindsor.ca
Several methods have been developed to facilitate this transformation:
Activation with Dehydrating Agents: A practical one-pot synthesis involves the use of reagents like 2-chloropyridine and trifluoromethanesulfonyl anhydride to generate the isocyanate in situ from the N-Boc amine. libretexts.org This isocyanate is then trapped by an added amine to form the desired unsymmetrical urea. libretexts.org
Base-Mediated Isocyanate Formation: In the presence of a strong base, such as tert-butoxide lithium, the N-Boc protected amine can be deprotonated at the nitrogen. Subsequent elimination of the tert-butoxide group leads to the formation of the isocyanate, which can then react with a nucleophilic amine to yield a urea. uwindsor.ca
These methods provide efficient routes to both symmetrical and unsymmetrical ureas and are compatible with a range of functional groups. The choice of method depends on the specific substrate and the desired reaction conditions.
Applications in the Synthesis of Complex Molecular Architectures and Advanced Intermediates
Utilization as a Chiral Building Block for Polyfunctionalized Cyclohexane (B81311) Derivatives
The inherent chirality of tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate makes it an excellent starting material for the synthesis of complex polyfunctionalized cyclohexane derivatives. The rigid, chair-like conformation of the cyclohexane ring, combined with the defined cis-stereochemistry of the two substituents, provides a predictable three-dimensional scaffold upon which new functional groups and stereocenters can be installed with high levels of control.
The synthetic utility arises from the orthogonal reactivity of its two functional groups. The aldehyde is an electrophilic center, ready to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The Boc-protected amine, on the other hand, is stable under many reaction conditions but can be deprotected under acidic conditions to reveal a nucleophilic primary amine.
Key transformations to generate polyfunctionalized derivatives include:
Reductive Amination: The formyl group can be converted into a variety of secondary or tertiary amines by reaction with a primary or secondary amine, respectively, in the presence of a reducing agent. This introduces a new substituent at the 3-position. For example, reduction of the formyl group in the presence of ammonia (B1221849) would yield tert-butyl N-[(1S,3S)-3-(aminomethyl)cyclohexyl]carbamate.
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to ester, amide, or ether derivatives.
Carbon-Carbon Bond Formation: The aldehyde readily undergoes reactions such as Wittig, Grignard, and aldol (B89426) reactions to extend the carbon chain and introduce new functional groups and potential stereocenters.
These transformations, combined with the eventual deprotection of the Boc-carbamate, allow for the creation of a diverse library of 1,3-disubstituted cyclohexane compounds with precisely controlled stereochemistry, which are valuable intermediates in medicinal chemistry and materials science. A derivative, tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate, highlights the utility of this scaffold as a diamine surrogate. nih.gov
| Functional Group | Type of Reaction | Potential Product Structure |
|---|---|---|
| Formyl (Aldehyde) | Reductive Amination | Substituted Aminomethyl Group |
| Formyl (Aldehyde) | Wittig Reaction | Alkene Group |
| Formyl (Aldehyde) | Grignard Addition | Secondary Alcohol |
| Boc-Carbamate | Acidic Deprotection | Primary Amine |
Precursor in the Synthesis of Biologically Relevant Nitrogen-Containing Heterocycles (e.g., piperazines, quinazolinediones)
The dual functionality of this compound makes it a strategic precursor for synthesizing nitrogen-containing heterocyclic systems, which are privileged scaffolds in drug discovery. The aldehyde and the latent amine can be sequentially or concertedly incorporated into a new ring system.
Synthesis of Piperazine (B1678402) Analogs: Piperazines are common cores in many pharmaceuticals. A plausible route to a cyclohexane-fused piperazine derivative would involve a multi-step sequence starting with the reductive amination of the aldehyde. For instance, reaction with an N-protected aminoethanol derivative, followed by activation of the alcohol and intramolecular cyclization after deprotection of the Boc group, would yield a chiral piperazine. The synthesis of piperazine derivatives often involves the coupling of two amine groups, making compounds with existing amine functionality valuable starting points. connectjournals.com
Synthesis of Quinazolinedione Analogs: Quinazolinediones are another important class of heterocycles with diverse biological activities. The synthesis can be envisioned through a reaction cascade involving the aldehyde. For example, a condensation reaction between the aldehyde of the title compound and a 2-aminobenzamide (B116534) could form an intermediate that, upon subsequent cyclization and oxidation, would yield a quinazolinedione fused or substituted with the chiral cyclohexane moiety. The aldehyde provides the carbon atom that becomes C4 in the quinazoline (B50416) ring system.
The ability to use the (1S,3S)-cyclohexane scaffold as a conformational constraint on these heterocyclic systems is of significant interest in medicinal chemistry for optimizing binding to biological targets.
Role in Multi-Component Reactions for Skeletal Diversity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. This approach rapidly generates molecular diversity. The aldehyde functionality of this compound makes it an ideal candidate for participation in several well-known MCRs.
A prime example is the Ugi four-component reaction . In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. By using this compound as the aldehyde component, the chiral cyclohexane scaffold can be directly incorporated into a complex, peptide-like structure. The general scheme for such a reaction is shown below:
| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Product |
|---|---|---|---|---|
| This compound | R¹-NH₂ | R²-COOH | R³-NC | α-acylamino amide incorporating the cyclohexane scaffold |
The resulting products possess significant skeletal diversity, determined by the variable R groups of the other components. This strategy enables the rapid generation of libraries of complex molecules built around the (1S,3S)-cyclohexane core for screening in drug discovery programs. The use of MCRs is a highly efficient method for exploring chemical space and identifying novel bioactive compounds. rug.nl
Integration into Total Synthesis Strategies for Natural Products and Designed Molecules
Chiral, non-racemic building blocks are fundamental to the total synthesis of natural products and other complex molecular targets. This compound serves as an attractive "chiral pool" starting material for such endeavors. The 1,3-disubstituted cyclohexane motif is a structural feature present in numerous biologically active natural products, including terpenoids and alkaloids.
In a total synthesis campaign, this compound offers several strategic advantages:
Pre-installed Stereochemistry: The (1S,3S) configuration provides two defined stereocenters, reducing the number of stereoselective reactions needed in a synthetic sequence.
Orthogonal Functional Handles: The aldehyde and the Boc-protected amine can be manipulated independently. The aldehyde can be used for initial chain elongation and scaffold construction, while the amine can be revealed later in the synthesis for a key cyclization or coupling step.
Conformational Rigidity: The cyclohexane ring acts as a rigid scaffold, influencing the conformation of the rest of the molecule, which can be crucial for biological activity.
While specific total syntheses employing this exact starting material are not broadly documented, its structural motifs are highly relevant. For example, the synthesis of various biologically active compounds often relies on intermediates with similar functional group arrays on a cyclohexane core. tci-thaijo.org The availability of this compound provides a valuable starting point for synthetic chemists aiming to construct complex molecules where the stereocontrolled presentation of substituents on a six-membered ring is a key design element.
Mechanistic Investigations of Reactions Involving the Compound
Elucidation of Stereocontrol Models
The stereochemical outcome of nucleophilic additions to the formyl group of tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate is a key aspect of its reactivity. Several models can be invoked to rationalize the observed diastereoselectivity, with the actual controlling element often being a subtle interplay of steric and electronic factors.
The Cram's rule of asymmetric induction provides a foundational model for predicting the stereochemical course of nucleophilic attack on a chiral aldehyde. In the context of this molecule, the chiral center is adjacent to the carbonyl group. According to this model, the nucleophile preferentially attacks from the less hindered face of the carbonyl group when the largest substituent is oriented anti-periplanar to the carbonyl oxygen. However, the cyclohexane (B81311) ring introduces conformational constraints that complicate a simple application of Cram's rule.
A more sophisticated analysis often involves the Felkin-Anh model , which considers the steric and electronic properties of the substituents on the alpha-carbon. For this compound, the large Boc-protected amino group and the cyclohexane ring itself are the key substituents influencing the trajectory of the incoming nucleophile. The preferred conformation of the cyclohexane ring, which is a chair form, places these substituents in specific spatial arrangements that dictate the accessibility of the two faces of the aldehyde.
In reactions such as aldol (B89426) additions, the Zimmerman-Traxler model is instrumental in explaining the observed stereoselectivity. libretexts.orgprinceton.eduharvard.edu This model posits a six-membered, chair-like transition state for reactions involving metal enolates. libretexts.orgharvard.edu The geometry of the enolate (E or Z) and the substituents on both the enolate and the aldehyde determine the preferred transition state, which in turn dictates the syn or anti configuration of the aldol product. libretexts.org For reactions with this compound, the bulky cyclohexyl fragment would occupy an equatorial position in the Zimmerman-Traxler transition state to minimize steric hindrance, thereby influencing the facial selectivity of the addition.
Chelation control can also be a dominant factor, particularly when Lewis acidic reagents are used. The presence of the carbamate (B1207046) group, with its potential to coordinate with a metal center, can lead to the formation of a rigid, cyclic intermediate. This chelation would severely restrict the conformational freedom of the molecule and direct the nucleophile to attack from a specific face of the aldehyde. The effectiveness of chelation control would depend on the nature of the Lewis acid and the solvent system employed.
Detailed Reaction Pathway Analysis for Key Transformations
A thorough understanding of the reaction pathways for key transformations of this compound is essential for optimizing reaction conditions and achieving desired outcomes. Nucleophilic addition reactions to the aldehyde functionality are among the most important transformations for this compound.
The reaction pathway for a nucleophilic addition can be significantly influenced by the nature of the nucleophile and the reaction conditions. For instance, the addition of a Grignard reagent would likely proceed through a non-chelated, Felkin-Anh controlled pathway, whereas the addition of an organozinc reagent in the presence of a chelating agent might favor a chelation-controlled pathway.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of different reaction pathways. By mapping the potential energy surface, it is possible to identify the lowest energy pathway and the corresponding transition states, thus providing a detailed picture of how the reaction proceeds.
Intermediates and Transition State Characterization
The transient species that are formed during a chemical reaction, namely intermediates and transition states, are of paramount importance in determining the reaction's course and rate. For reactions involving this compound, the characterization of these species can be challenging but is crucial for a complete mechanistic understanding.
Spectroscopic techniques, such as low-temperature NMR, can sometimes be used to observe and characterize reaction intermediates, particularly if they are relatively stable. However, transition states are, by their nature, fleeting and cannot be directly observed. Their structures and energies are typically inferred from kinetic data and computational modeling.
The conformation of the cyclohexane ring plays a critical role in the structure of both intermediates and transition states. The chair conformation is generally the most stable, but boat or twist-boat conformations may be populated in certain reaction intermediates or transition states to alleviate steric strain or to facilitate specific orbital interactions. The bulky tert-butyl group of the Boc protecting group will strongly favor an equatorial position in the chair conformation, which in turn influences the orientation of the formyl group and its accessibility to nucleophiles.
Role of Non-Covalent Interactions in Directing Stereoselectivity
While steric and electronic effects are the primary drivers of stereoselectivity, the role of non-covalent interactions should not be underestimated. These weaker interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, can have a significant impact on the relative energies of different transition states and, consequently, on the stereochemical outcome of a reaction.
In reactions of this compound, the carbamate group can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygens). These interactions can influence the conformation of the molecule and its orientation with respect to an incoming reactant. For example, in a reaction catalyzed by a chiral organocatalyst, hydrogen bonding between the catalyst and the carbamate group can create a well-defined chiral environment around the formyl group, leading to high enantioselectivity.
Furthermore, dispersion forces, which are a component of van der Waals forces, can be significant, especially when bulky, nonpolar groups are involved. The large tert-butyl group can engage in attractive dispersion interactions that may favor one transition state geometry over another. The cumulative effect of these seemingly small non-covalent interactions can be substantial and can be the deciding factor in achieving high levels of stereocontrol.
Advanced Computational Chemistry and Spectroscopic Studies for Deeper Insights
Conformational Energy Landscape Analysis of the Cyclohexyl Ring System
The stereochemistry and stability of tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate are fundamentally governed by the conformational preferences of its 1,3-disubstituted cyclohexane (B81311) ring. Cyclohexane rings predominantly adopt a low-energy chair conformation to minimize angle and eclipsing strain. libretexts.org In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (around the ring's periphery). fiveable.melibretexts.org
For monosubstituted cyclohexanes, conformations with the substituent in the equatorial position are more stable to avoid steric repulsion with axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. fiveable.mepressbooks.pub The energetic penalty for a substituent occupying an axial position is quantified by its "A-value." Bulky groups, such as the tert-butyl group, have very high A-values, meaning they strongly disfavor the axial position. wikipedia.orglibretexts.org
In the case of this compound, the substituents are in a 1,3-relationship. The (1S,3S) designation indicates a cis stereochemical relationship between the formyl and the N-carbamate groups. For cis-1,3-disubstituted cyclohexanes, the molecule can exist in two primary chair conformations through a process called ring-flipping: one where both substituents are axial (diaxial) and one where both are equatorial (diequatorial). wikipedia.orgspcmc.ac.inlibretexts.org
The diequatorial conformer is significantly more stable and therefore predominates at equilibrium. scribd.comlibretexts.org The diaxial conformation would introduce severe 1,3-diaxial interactions, creating significant steric strain. libretexts.org Therefore, the most stable and prevalent conformation of this compound places both the formyl group and the bulky tert-butyl N-carbamate group in equatorial positions. This arrangement minimizes steric hindrance and results in the lowest energy state for the molecule.
| Conformation | Substituent Positions | Relative Stability | Key Interactions |
|---|---|---|---|
| Chair 1 (cis) | 1,3-Diequatorial | Most Stable | Minimal steric strain |
| Chair 2 (cis) | 1,3-Diaxial | Least Stable | Severe 1,3-diaxial interactions |
Quantum Chemical Calculations for Transition State Modeling and Stereoselectivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and predicting stereochemical outcomes. nih.gov For a molecule like this compound, these methods can provide profound insights into the reactivity of the formyl group and the stability of reaction intermediates and transition states.
A transition state is a fleeting, high-energy configuration that a molecule passes through at the point of no return during a chemical reaction. mit.edu Modeling these states is crucial for understanding reaction rates and selectivity. DFT calculations can map the energy profile of a reaction, identifying the lowest energy path from reactants to products.
For example, in a nucleophilic addition to the formyl group, the nucleophile can attack from two different faces, potentially leading to two different stereoisomeric products. DFT calculations can model the transition states for both approaches. The calculated energy difference between these transition states can predict which product will be favored. The reaction pathway with the lower activation energy barrier will be faster and yield the major product, thus explaining the reaction's stereoselectivity. nih.govrsc.org Such studies are crucial for designing synthetic routes where precise stereochemical control is required.
Furthermore, these computational models can elucidate the factors controlling selectivity, such as steric hindrance or stabilizing non-covalent interactions within the transition state structure. rsc.org While experimental data for this specific molecule is not available, the principles of DFT have been successfully applied to predict stereoselectivity in numerous complex systems, including reactions on cyclic scaffolds. nih.govmdpi.com
Spectroscopic Feature Elucidation
Advanced NMR Techniques for Structural Assignment and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure, stereochemistry, and purity of this compound.
In a ¹H NMR spectrum, the molecule would exhibit several characteristic signals. openstax.org The single proton of the formyl group (CHO) is expected to appear significantly downfield, typically in the 9-10 ppm range, due to the deshielding effect of the carbonyl group. oregonstate.edu The nine protons of the tert-butyl group, being chemically equivalent, would produce a sharp, intense singlet around 1.4 ppm. rsc.org The proton on the carbon bearing the carbamate (B1207046) group (CH-N) would likely appear in the 3.4-4.5 ppm region. The remaining protons of the cyclohexane ring would resonate in the 1.0-2.2 ppm range. docbrown.info
The cis stereochemistry, confirmed by conformational analysis to be diequatorial, influences the coupling constants (J-values) between adjacent protons on the ring. The coupling between two adjacent equatorial protons (Jee) or between an axial and an equatorial proton (Jae) is typically small (2-5 Hz), whereas the coupling between two adjacent axial protons (Jaa) is large (8-13 Hz). This information, accessible through high-resolution ¹H NMR, can definitively confirm the diequatorial arrangement of the substituents.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton connectivities within the cyclohexane ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, facilitating the assignment of the ¹³C NMR spectrum.
| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Aldehyde H | -CHO | 9.0 - 10.0 | Singlet/Triplet |
| Carbamate NH | -NH- | ~4.4 | Broad Singlet |
| Carbamate CH | -CH-N- | 3.4 - 4.5 | Multiplet |
| Cyclohexyl CH₂ | Ring Protons | 1.0 - 2.2 | Multiplets |
| tert-Butyl CH₃ | -C(CH₃)₃ | ~1.4 | Singlet |
MS for Fragmentation Pathways
Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For molecules containing a Boc-protecting group, the fragmentation patterns under techniques like electron impact (EI) or electrospray ionization (ESI) are well-characterized. doaj.org
The most common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (B52900) (a neutral loss of 56 Da), resulting in a prominent [M-56]⁺ peak. doaj.orgreddit.com Another characteristic fragmentation is the cleavage to form the highly stable tert-butyl cation, which would be observed as a peak at an m/z (mass-to-charge ratio) of 57. doaj.org Under ESI conditions with collision-induced dissociation (ESI-CID), a primary fragmentation is often the loss of isobutylene (C₄H₈), which can be followed by the further loss of carbon dioxide (CO₂) from the resulting carbamic acid intermediate. doaj.org
| Fragment Ion | Description | Predicted m/z |
|---|---|---|
| [M]⁺• | Molecular Ion | 227 |
| [M - C₄H₈]⁺• or [M - 56]⁺• | Loss of isobutylene | 171 |
| [C₄H₉]⁺ | tert-butyl cation | 57 |
| [M - C₅H₈O₂]⁺• or [M - 100]⁺• | Loss of tert-butoxy (B1229062) group | 127 |
Docking Studies and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a small molecule (a ligand) might interact with a macromolecular target, such as a protein receptor. wikipedia.orgnih.gov While not indicative of actual biological activity, these methods can offer theoretical insights into potential binding modes and interaction stability.
Molecular docking predicts the preferred orientation of a ligand within the binding site of a receptor. wikipedia.orgnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's active site and then using a scoring function to rank them based on their predicted binding affinity. h-its.org This can identify key potential interactions, such as hydrogen bonds or hydrophobic contacts, between the formyl or carbamate groups of the ligand and amino acid residues in the receptor.
Following docking, molecular dynamics (MD) simulations can be employed to refine the results and assess the stability of the predicted ligand-receptor complex over time. nih.govrsc.org MD simulations model the atomic movements of the system by solving Newton's equations of motion, providing a dynamic view of the complex. researchgate.netmdpi.com This allows researchers to observe how the ligand and protein adjust to each other and to evaluate the stability of key interactions identified during docking. Analysis of the simulation trajectory can reveal information about the flexibility of the complex and the free energy of binding. nih.govnih.gov
| Step | Technique | Purpose | Typical Output |
|---|---|---|---|
| 1 | Molecular Docking | Predict the binding pose and orientation of the ligand in a receptor's active site. | A ranked list of binding poses with associated binding energy scores. |
| 2 | Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment. | A trajectory file showing atomic movements; analysis of RMSD, RMSF, hydrogen bonds. |
| 3 | Binding Free Energy Calculation | Post-processing of MD trajectories (e.g., using MM/PBSA) to estimate the binding affinity. | An estimated value of the free energy of binding (ΔG_bind). |
Emerging Trends and Future Research Directions
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of chiral intermediates like tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate. longdom.orgbio-conferences.org Future research will likely prioritize the development of synthetic pathways that are not only efficient but also environmentally benign.
Key areas of development include:
Atom Economy: Researchers are exploring reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. rsc.orgjocpr.com This involves a shift from classical multi-step syntheses, which often involve protecting groups and generate significant waste, to more streamlined, atom-economical alternatives. jk-sci.com For carbamate (B1207046) synthesis, this includes exploring phosgene-free routes to reduce the use of highly toxic reagents. nih.gov
Catalytic Methods: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. bio-conferences.org Future syntheses will likely employ novel catalysts to improve efficiency and reduce environmental impact. This includes the use of biocatalysis, which utilizes enzymes to perform reactions under mild conditions with high selectivity. nih.gov
Renewable Feedstocks and Greener Solvents: A significant trend is the move towards using renewable starting materials and environmentally friendly solvents, such as water or supercritical fluids, to reduce reliance on petrochemicals and minimize volatile organic compounds. longdom.org
| Sustainability Aspect | Traditional Approach | Emerging Trend |
| Reagents | Stoichiometric, often hazardous (e.g., phosgene) | Catalytic, biocatalytic, less toxic alternatives nih.govnih.gov |
| Atom Economy | Lower, due to multi-step processes and protecting groups | Higher, through addition and isomerization reactions rsc.orgjk-sci.com |
| Solvents | Volatile organic compounds | Green solvents (e.g., water, ionic liquids) longdom.org |
| Feedstocks | Petrochemical-based | Renewable and bio-based materials longdom.org |
Exploration of Novel Reaction Catalysis for its Derivatization
The aldehyde functionality of this compound offers a rich platform for a wide array of chemical transformations. Future research is expected to focus on novel catalytic methods to derivatize this compound with high precision and efficiency.
Promising areas of catalytic exploration include:
Asymmetric Catalysis: The development of new chiral catalysts will enable the stereoselective functionalization of the formyl group, leading to the synthesis of more complex chiral molecules with high enantiomeric purity. nih.gov This includes organocatalysis, which avoids the use of metals and offers unique reactivity. researchgate.netnih.gov
C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis by avoiding pre-functionalized starting materials. researchgate.net Catalytic methods that enable the direct C-H functionalization of the cyclohexyl ring would open up new avenues for creating novel derivatives.
Photocatalysis: The use of light to drive chemical reactions offers a green and efficient alternative to traditional thermal methods. rsc.org Photo-organocatalysis could be employed for a variety of transformations on the aldehyde group or the carbamate moiety.
| Catalytic Approach | Potential Application for Derivatization |
| Asymmetric Organocatalysis | Enantioselective additions to the aldehyde group. researchgate.netnih.gov |
| Transition Metal Catalysis | Cross-coupling reactions and C-H activation of the cyclohexyl ring. researchgate.net |
| Biocatalysis | Highly selective enzymatic transformations of the aldehyde or carbamate. nih.gov |
| Photocatalysis | Light-driven reactions for novel functionalization. rsc.org |
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability
To meet the demands of industrial applications, the synthesis of this compound and its derivatives needs to be scalable, safe, and efficient. Flow chemistry and automated synthesis platforms are emerging as key technologies to achieve these goals.
Advantages of these modern synthetic platforms include:
Enhanced Safety and Control: Continuous flow reactors allow for precise control over reaction parameters such as temperature and pressure, leading to improved safety and reproducibility, especially for highly exothermic or hazardous reactions. nih.govrsc.org
Increased Efficiency and Scalability: Flow chemistry enables rapid reaction optimization and straightforward scaling by extending the operation time or using larger reactors, bypassing the challenges often associated with scaling up batch processes. chemistryworld.comacs.org
Automation and High-Throughput Synthesis: Automated synthesis platforms can accelerate the discovery of new derivatives by enabling the rapid synthesis and screening of compound libraries. nih.govnih.gov This is particularly valuable in drug discovery and materials science. foresight.org
The integration of these technologies will be crucial for the cost-effective and large-scale production of this important chiral building block. mdpi.com
Design and Synthesis of Advanced Chiral Derivatives for Probe Molecules and Material Science Applications
The unique stereochemistry of this compound makes it an attractive starting material for the design and synthesis of advanced chiral molecules with applications in chemical biology and material science.
Future research in this area is expected to focus on:
Chiral Probes: The development of derivatives that can act as molecular probes to study biological processes is a promising area. The chirality of these probes is often critical for their selective interaction with biological targets. nih.gov
Chiral Ligands for Asymmetric Catalysis: The cyclohexyl scaffold can be elaborated into novel chiral ligands for transition metal-catalyzed asymmetric reactions. The specific stereochemistry of the starting material can be used to control the stereochemical outcome of these reactions. nih.gov
Chiral Polymers and Materials: Incorporation of this chiral building block into polymers can lead to materials with unique chiroptical properties. cmu.edumdpi.com Such materials could find applications in areas like chiral separations, sensors, and optics. digitellinc.comnih.govresearchgate.net The cyclohexyl group can impart desirable properties such as rigidity and thermal stability to the polymer backbone. acs.org
| Application Area | Potential Role of Derivatives |
| Molecular Probes | Serve as chiral scaffolds for selective interaction with biomolecules. nih.gov |
| Asymmetric Catalysis | Act as precursors for chiral ligands to control stereoselectivity. nih.gov |
| Material Science | Form the basis of chiral polymers with unique optical and physical properties. cmu.edumdpi.comdigitellinc.com |
Q & A
Q. How can researchers optimize the synthesis of tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (0–25°C to prevent exothermic side reactions), solvent choice (dichloromethane or THF for solubility and reactivity), and base selection (triethylamine or NaHCO₃ to neutralize HCl). Reaction times (4–24 hours) must ensure completion while minimizing decomposition. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization enhances purity .
Q. What analytical techniques are essential for characterizing tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., formyl proton at δ ~9.5 ppm).
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ ion at m/z calculated for C₁₂H₂₁NO₃).
- X-ray Crystallography : Resolves stereochemistry using SHELX or SIR97 for refinement .
Advanced Research Questions
Q. How can stereochemical integrity be confirmed during the synthesis of tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H).
- X-ray Diffraction : Single-crystal analysis with SHELXL refines the absolute configuration. ORTEP-3 visualizes thermal ellipsoids to confirm spatial arrangement .
- Circular Dichroism (CD) : Correlates Cotton effects with stereochemistry in solution .
Q. What computational methods are employed to predict the biological interactions of tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Models ligand-receptor binding (e.g., with cyclooxygenase or kinases).
- QM/MM Simulations : Evaluates transition states for enzyme inhibition.
- MD Simulations (GROMACS) : Assesses stability of ligand-target complexes in aqueous environments .
Q. How do structural modifications influence the reactivity and bioactivity of tert-butyl carbamate derivatives?
- Methodological Answer :
- Fluorination : Introducing fluorine (e.g., at cyclohexyl positions) enhances metabolic stability and binding affinity via hydrophobic/electrostatic effects .
- Formyl Group : Acts as a reactive handle for Schiff base formation or conjugation to biomolecules (e.g., in prodrug design) .
- Stereochemistry : (1S,3S) vs. (1R,3R) configurations alter diastereoselectivity in downstream reactions .
Key Research Challenges
- Contradictions in Stability : Some studies report carbamate stability under anhydrous conditions, while others note hydrolysis in protic solvents (e.g., methanol). This necessitates pH control (neutral to slightly basic) during storage .
- Biological Activity Variability : Fluorinated analogs (e.g., tert-butyl N-[(3S)-3-fluoropiperidyl]carbamate) show enhanced activity compared to non-fluorinated derivatives, but mechanistic rationale requires further validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
